1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
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Overview
Description
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthesized chemical compound known for its unique structure and potential applications in various scientific fields. The compound consists of a pyrrolidin-1-yl group linked to an ethanone moiety, which is further connected to a methylated indole group and a pyrimidine group substituted with ethyl and fluorine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Step 1: : Introduction of the ethyl group to the pyrimidine ring. The fluorinated pyrimidine starting material reacts with ethyl bromide under basic conditions to obtain 6-ethyl-5-fluoropyrimidine.
Step 2: : Formation of the pyrrolidinyl group through cyclization. The intermediate undergoes a cyclization reaction with an appropriate amine to form the pyrrolidin-1-yl group.
Step 3: : Creation of the ethanone linkage through a condensation reaction between the pyrrolidinyl derivative and the indole moiety.
Industrial Production Methods
Industrial production typically scales up the above synthesis steps with optimized conditions for higher yield and purity. Key factors include temperature control, pressure conditions, and the use of high-efficiency catalysts to streamline the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the indole ring, potentially forming various oxo derivatives.
Reduction: : The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether are often used.
Substitution: : Nucleophilic substitutions might employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu) in aprotic solvents.
Major Products Formed
Oxidation: : Produces oxo-indole derivatives and carboxylated compounds.
Reduction: : Yields alcohol derivatives at the ethanone group.
Substitution: : Leads to substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is utilized in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential effects on cellular pathways and as a ligand in biochemical assays.
Medicine: : Explored for potential therapeutic properties, possibly acting on specific receptors or enzymes.
Mechanism of Action
This compound's mechanism involves interaction with specific molecular targets, such as enzymes or receptors in biological systems. The indole group often contributes to binding affinity, while the pyrrolidinyl and pyrimidinyl moieties provide specificity and stability. Pathways influenced by this compound could include signal transduction and metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Unique Features
The combination of a fluorinated pyrimidine and an indole group provides unique electronic and steric properties.
The ethanone linkage introduces a flexible hinge, potentially enhancing binding affinity and specificity.
Similar Compounds
2-(1-methyl-1H-indol-3-yl)ethanone
5-fluoro-6-ethylpyrimidine derivatives
Pyrrolidin-1-yl-substituted compounds
These related compounds help highlight the unique structural features and potential advantages of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone in various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-3-17-20(22)21(24-13-23-17)28-15-8-9-26(12-15)19(27)10-14-11-25(2)18-7-5-4-6-16(14)18/h4-7,11,13,15H,3,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRRRNXDZPUBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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